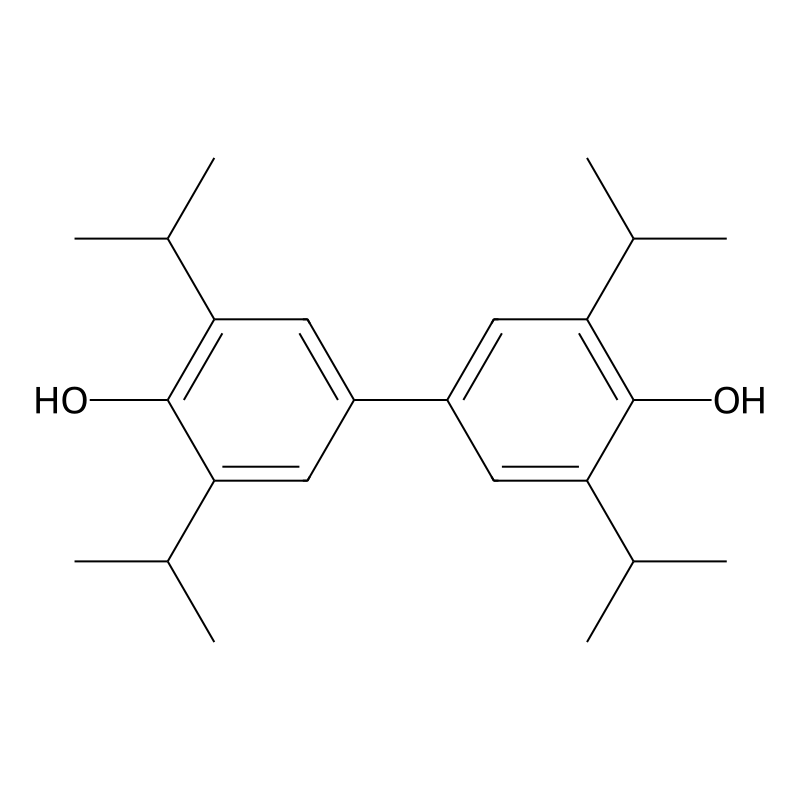3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol is an organic compound with the molecular formula C24H34O2. It is characterized by its structure, which consists of two biphenyl units connected by a diol functional group. The compound appears as a yellow solid and is known for its lipophilic properties due to the presence of isopropyl groups, which enhance its solubility in organic solvents. This compound is a derivative of propofol, a widely used anesthetic, and is often referred to in literature as Dipropofol, indicating its dimeric nature formed through the coupling of two propofol molecules .
TIBPD itself is not known to have a specific biological mechanism of action. However, its potential significance lies in its structural similarity to propofol. Researchers are investigating if TIBPD can be metabolized into propofol or related compounds within the body, potentially exerting similar anesthetic effects []. Further studies are needed to elucidate this mechanism.
Further Research
TIBPD is an emerging area of research. More investigations are needed to explore its:
- Bioactivity and potential applications beyond its connection to propofol.
- Detailed decomposition pathways and potential environmental impact.
- Comprehensive safety profile to ensure responsible handling in research settings.
Antibacterial Activity:
Studies suggest TIBPD possesses antibacterial properties, particularly against Gram-positive bacteria. Research by Nie et al. (2019) demonstrated its effectiveness against Staphylococcus aureus, a common cause of hospital-acquired infections []. Further investigations are needed to understand the mechanisms of action and potential for development as an antibiotic.
Antioxidant and Radical Scavenging Activity:
TIBPD exhibits antioxidant and free radical scavenging properties. Free radicals are unstable molecules linked to various diseases. Research suggests TIBPD's ability to neutralize these radicals might offer protection against oxidative stress-related conditions []. More research is required to explore this potential and its therapeutic implications.
Applications in Propofol Research:
TIBPD is a known impurity of propofol, a widely used anesthetic medication. Studying TIBPD can aid in understanding propofol's metabolism and potential side effects. Additionally, research suggests TIBPD might contribute to propofol's anesthetic properties, warranting further investigation into its role [].
The chemical behavior of 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol is largely influenced by its hydroxyl groups. Key reactions include:
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
- Oxidation: The diol can be oxidized to form ketones or aldehydes under appropriate conditions.
- Condensation Reactions: The compound can participate in condensation reactions with other alcohols or phenols.
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
Research indicates that 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol exhibits biological activities similar to those of propofol. It has been studied for its anesthetic properties and potential neuroprotective effects. Its lipophilicity allows for rapid penetration into biological membranes, which may enhance its efficacy in certain applications. Additionally, studies have suggested that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .
Several synthesis methods for 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol have been documented:
- Dimerization of Propofol: The most common method involves the dimerization of propofol under acidic or basic conditions.
- Catalytic Hydrogenation: This method employs hydrogenation techniques to reduce biphenyl derivatives into the desired diol form.
- Grignard Reactions: Utilizing Grignard reagents can facilitate the formation of the biphenyl structure followed by hydroxylation.
Each method presents unique advantages in terms of yield and purity .
3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol finds applications in various fields:
- Anesthetics: As a derivative of propofol, it has potential use in anesthesia.
- Pharmaceuticals: It serves as an intermediate in synthesizing other pharmaceutical compounds.
- Research: Its properties make it a subject of study in neuropharmacology and medicinal chemistry.
The compound's unique structure and properties make it valuable for further research and development in drug formulation .
Interaction studies involving 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol have focused on its binding affinity with various biological targets. Notably:
- Receptor Binding: Investigations have shown that it interacts with GABA receptors similar to propofol.
- Metabolism Studies: Research on its metabolic pathways reveals potential interactions with cytochrome P450 enzymes.
- Neuroprotective Mechanisms: Studies suggest that it may modulate pathways involved in neuroprotection and cellular signaling.
These interactions underline its relevance in pharmacological research and therapeutic applications .
Several compounds share structural similarities with 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Propofol | Contains a single phenolic hydroxyl group | Widely used anesthetic |
| 2,6-Diisopropylphenol | Two isopropyl groups on a single phenolic ring | Exhibits antioxidant properties |
| Bisphenol A | Two phenolic groups linked by an ether bond | Known for endocrine-disrupting effects |
While these compounds share certain structural features with 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol, they differ significantly in their biological activity and applications. The unique arrangement of isopropyl groups and the specific placement of hydroxyl functionalities set 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol apart from these similar compounds .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








